Cas no 85700-46-5 (8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone)

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone structure
85700-46-5 structure
商品名:8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone
CAS番号:85700-46-5
MF:C25H26O13
メガワット:534.466148853302
CID:2007734
PubChem ID:46240561

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone 化学的及び物理的性質

名前と識別子

    • 8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone
    • 8-α-L-Arabinopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-β-D-xylopyranosyl-4H-1-benzopyran-4-one (ACI)
    • 6-C-beta-D-Xylopyranosyl-8-C-alpha-L-arabinopyranosylapigenin
    • apigenin 6-C-alpha-L-arabinoside-8-C-beta-L-arabinoside
    • 6,8-Di-C-beta-D-arabinopyranosylapigenin
    • apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-L-arabinopyranoside
    • 6-C-(alpha-L-arabinopyranosyl)-8-C-(beta-L-arabinopyranosyl)apigenin
    • 6,8-Di-C-alpha-L-arabinopyranosylapigenin
    • 6-C-alpha-L-Arabinopyranosyl-8-C-beta-L-arabinopyranosylapigenin
    • 6-C-alpha-L-arabinosyl-8-C-beta-L-arabinosylapigenin
    • 6-O-beta-L-Arabinopyranosyl-8-C-alpha-L-arabinopyranosylapigenin
    • Apigenin-6-C-β-D-xylopyranosyl-8-C-α-L-arabinopyranoside
    • DA-50639
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
    • APIGENIN-6-C-BETA-D-XYLOPYRANOSYL-8-C-ALPHA-L-ARABINOPYRANOSIDE
    • E80710
    • 85700-46-5
    • インチ: 1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12+,17+,18+,21-,22-,24+,25+/m1/s1
    • InChIKey: LDVNKZYMYPZDAI-MMIBADOTSA-N
    • ほほえんだ: OC1C([C@@H]2OC[C@@H](O)[C@H](O)[C@H]2O)=C(O)C2C(C=C(C3C=CC(O)=CC=3)OC=2C=1[C@@H]1OC[C@H](O)[C@H](O)[C@H]1O)=O

計算された属性

  • せいみつぶんしりょう: 534.13734088g/mol
  • どういたいしつりょう: 534.13734088g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 13
  • 重原子数: 38
  • 回転可能化学結合数: 3
  • 複雑さ: 891
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.066
  • トポロジー分子極性表面積: 227Ų

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
M7350258-5mg
Apigenin-6-C-β-D-xylopyranosyl-8-C-α-L-arabinopyranoside
85700-46-5 ≥98%
5mg
RMB 11440.00 2025-02-20

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
2.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
3.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
3.3 Solvents: Pyridine ;  10 h, 25 °C
4.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
4.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
リファレンス
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
1.3 Solvents: Pyridine ;  10 h, 25 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
2.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
リファレンス
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  4 h, 140 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  4 h, 25 °C
1.4 Reagents: Methanol ;  25 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
2.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
リファレンス
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
1.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
2.3 Solvents: Pyridine ;  10 h, 25 °C
3.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
3.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
リファレンス
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
3.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
4.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
4.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
4.3 Solvents: Pyridine ;  10 h, 25 °C
5.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
5.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
リファレンス
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  4 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  2 h, 25 °C
3.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  4 h, 140 °C
3.2 Reagents: Sodium thiosulfate Solvents: Water
3.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  4 h, 25 °C
3.4 Reagents: Methanol ;  25 °C
4.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
4.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
リファレンス
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
1.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
リファレンス
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  2 h, 25 °C
2.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  4 h, 140 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
2.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  4 h, 25 °C
2.4 Reagents: Methanol ;  25 °C
3.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
3.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
リファレンス
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
3.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
4.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
5.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
5.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
5.3 Solvents: Pyridine ;  10 h, 25 °C
6.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
6.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
リファレンス
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Water ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 45 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
4.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
5.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
6.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
6.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
6.3 Solvents: Pyridine ;  10 h, 25 °C
7.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
7.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
リファレンス
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, 25 °C
1.2 25 °C; 12 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
1.4 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  4 h, 25 °C
2.1 Reagents: Water ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 45 min, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
5.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
6.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
7.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
7.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
7.3 Solvents: Pyridine ;  10 h, 25 °C
8.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
8.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
リファレンス
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone Raw materials

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone Preparation Products

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone 関連文献

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD